molecular formula C7H10N2O3 B6152379 ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate CAS No. 916922-10-6

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B6152379
CAS No.: 916922-10-6
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

The primary targets of “ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate” are currently unknown. The compound belongs to the carboxylic ester group of organic compounds , which are known to interact with a wide range of biological targets.

Mode of Action

The mode of action of “this compound” is not well-documented. As a member of the oxazole family, it may share some common interactions with its targets. Oxazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biological processes

Result of Action

Given its structural similarity to other oxazoles, it may have similar effects, such as modulating protein function or disrupting cellular processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate, which then undergoes cyclization to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted oxazole derivatives .

Scientific Research Applications

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

CAS No.

916922-10-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.